

# Independent Verification of DB-1303 Research Findings: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DYB-03

Cat. No.: B12374567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) DB-1303 (BNT323) with current alternatives for the treatment of HER2-low metastatic breast cancer. The information is based on publicly available preclinical and clinical trial data.

## Executive Summary

DB-1303 is a third-generation ADC comprising a humanized anti-HER2 IgG1 monoclonal antibody, a cleavable linker, and a proprietary DNA topoisomerase I inhibitor payload.<sup>[1]</sup> It is currently under investigation in the Phase 3 DYNASTY-Breast02 clinical trial (NCT06018337) for patients with HR-positive, HER2-low metastatic breast cancer who have progressed on endocrine therapy.<sup>[2]</sup> This guide compares the available data for DB-1303 with the established HER2-low breast cancer treatment, Enhertu® (trastuzumab deruxtecan), and standard-of-care chemotherapy regimens.

## Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of DB-1303 and its comparators.

Table 1: Efficacy of DB-1303 (Phase 1/2a Study - NCT05150691) in Heavily Pretreated Patients with Advanced/Metastatic Solid Tumors<sup>[1][2]</sup>

Efficacy Endpoint	Overall Population	HER2+ Breast Cancer	HER2-low Breast Cancer
Objective Response Rate (ORR)	44.2%	-	-
Disease Control Rate (DCR)	88.5%	96.2%	84.6%

Data as of January 13, 2023. Patients had received a median of 7 prior lines of therapy.[1]

Table 2: Efficacy of Enhertu (DESTINY-Breast04) in HER2-Low Metastatic Breast Cancer[3]

Efficacy Endpoint	Enhertu (n=373)	Chemotherapy (n=184)	Hazard Ratio (95% CI)	p-value
Progression-Free Survival (PFS) in HR+ Cohort	-	-	0.51 (0.40-0.64)	<0.001
Overall Survival (OS) in Overall Population	-	-	-	-

Table 3: Safety Profile of DB-1303 (Phase 1/2a Study - NCT05150691)[1][2]

Adverse Event (Any Grade)	Percentage of Patients
Nausea	51.8%
Vomiting	43.5%
Platelet Count Decreased	35.3%
Anemia	29.4%
Neutropenia	11.8%
Alopecia	3.5%
Interstitial Lung Disease (Grade 1)	2.4%

Treatment-emergent adverse events (TEAEs) occurred in 87.1% of patients, with 21.2% experiencing Grade 3 or higher TEAEs.<sup>[1]</sup><sup>[2]</sup>

Table 4: Safety Profile of Enhertu (DESTINY-Breast04)<sup>[4]</sup>

Adverse Event	Percentage of Patients
Serious Adverse Reactions	28%
Including:	
Interstitial Lung Disease/Pneumonitis	
Pneumonia	
Dyspnea	
Musculoskeletal Pain	
Sepsis	
Anemia	
Febrile Neutropenia	
Hypercalcemia	
Nausea	
Pyrexia	
Vomiting	

The median duration of treatment was 8 months.[\[4\]](#)

## Experimental Protocols

### DB-1303: DYNASTY-Breast02 (Phase 3, NCT06018337)

- Study Design: A randomized, multi-center, open-label Phase 3 study.[\[2\]](#)
- Patient Population: Patients with hormone receptor (HR)-positive, HER2-low, metastatic breast cancer whose disease has progressed on endocrine therapy.[\[2\]](#)
- Intervention: DB-1303 administered intravenously.
- Comparator: Investigator's choice of single-agent chemotherapy (capecitabine, paclitaxel, or nab-paclitaxel).[\[2\]](#)

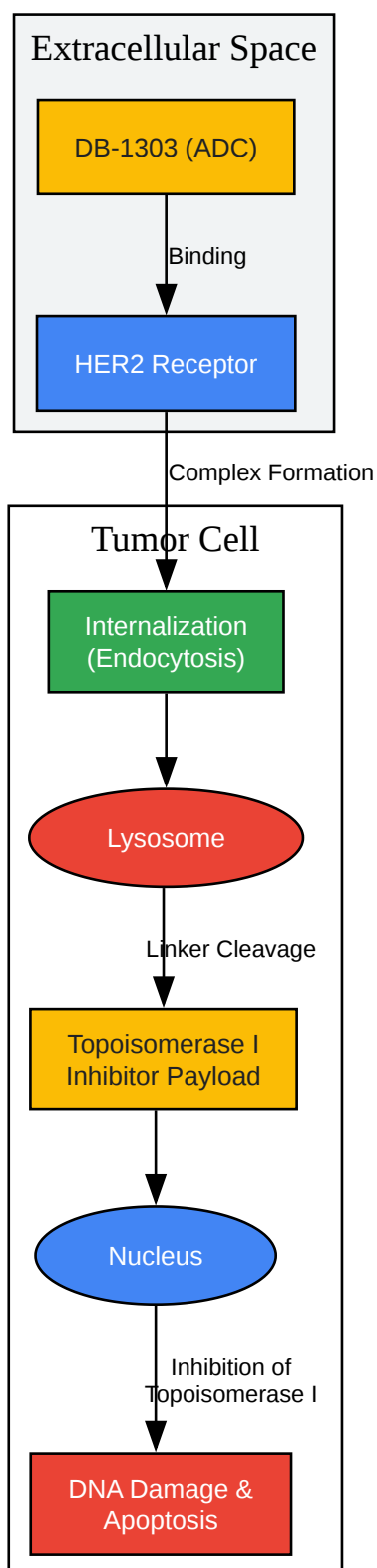
- Primary Endpoints: To assess the efficacy and safety of DB-1303 compared to chemotherapy.[2]
- Secondary Endpoints: Overall survival, progression-free survival, overall response rate, duration of response, and disease control rate.[2]

## Enhertu: DESTINY-Breast04 (Phase 3)

- Study Design: A global, randomized, open-label, pivotal Phase 3 trial.[3]
- Patient Population: Patients with HR-positive or HR-negative, HER2-low unresectable and/or metastatic breast cancer previously treated with one or two prior lines of chemotherapy.[3]
- Intervention: Enhertu (5.4 mg/kg) administered intravenously.[3]
- Comparator: Physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel).[3]
- Primary Endpoint: Progression-free survival (PFS) in patients with HR-positive disease.[3]

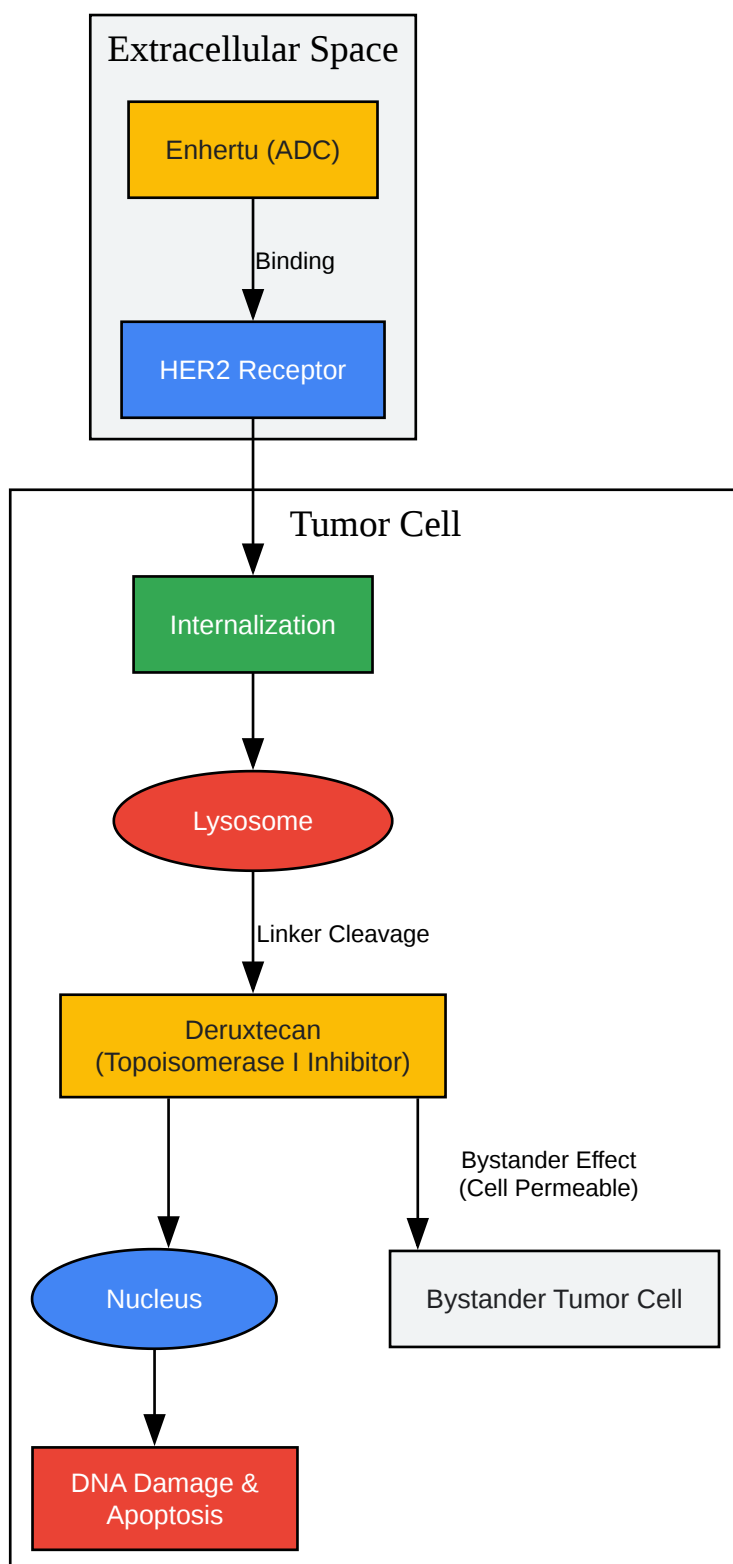
## Visualizations

### Signaling Pathways



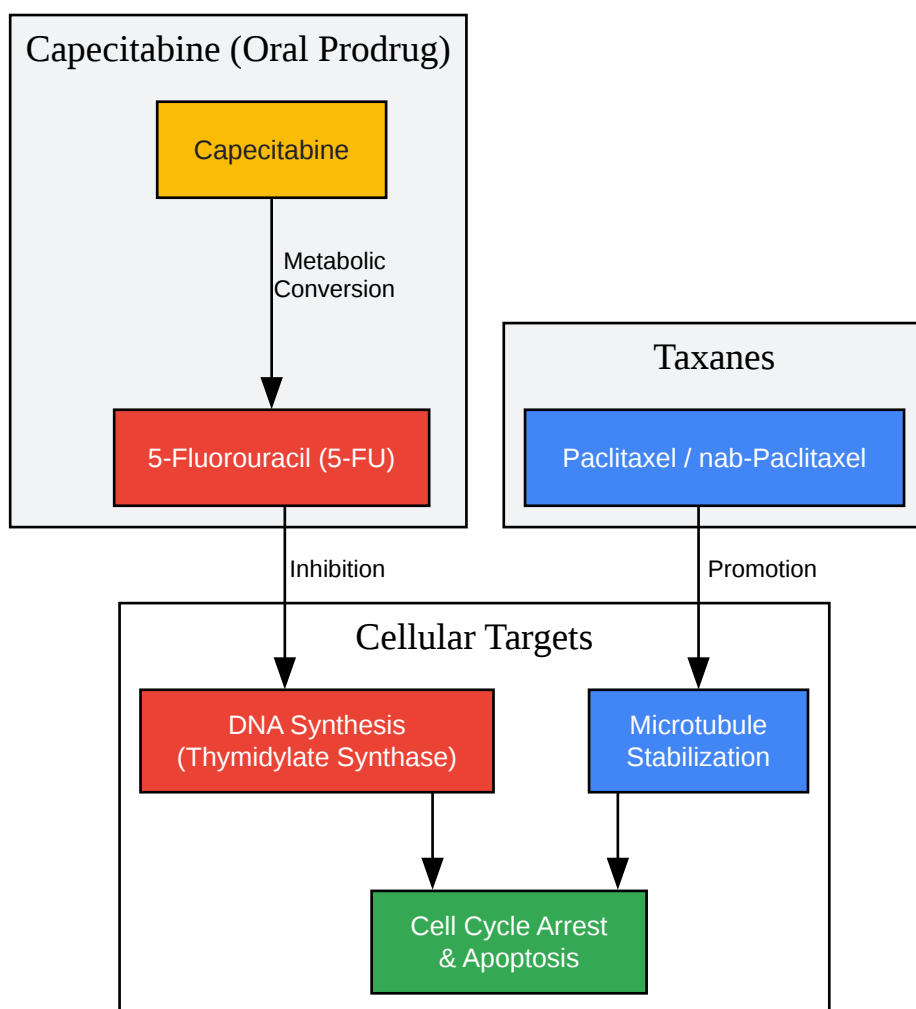
[Click to download full resolution via product page](#)

Caption: Mechanism of action of DB-1303.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Enhertu.

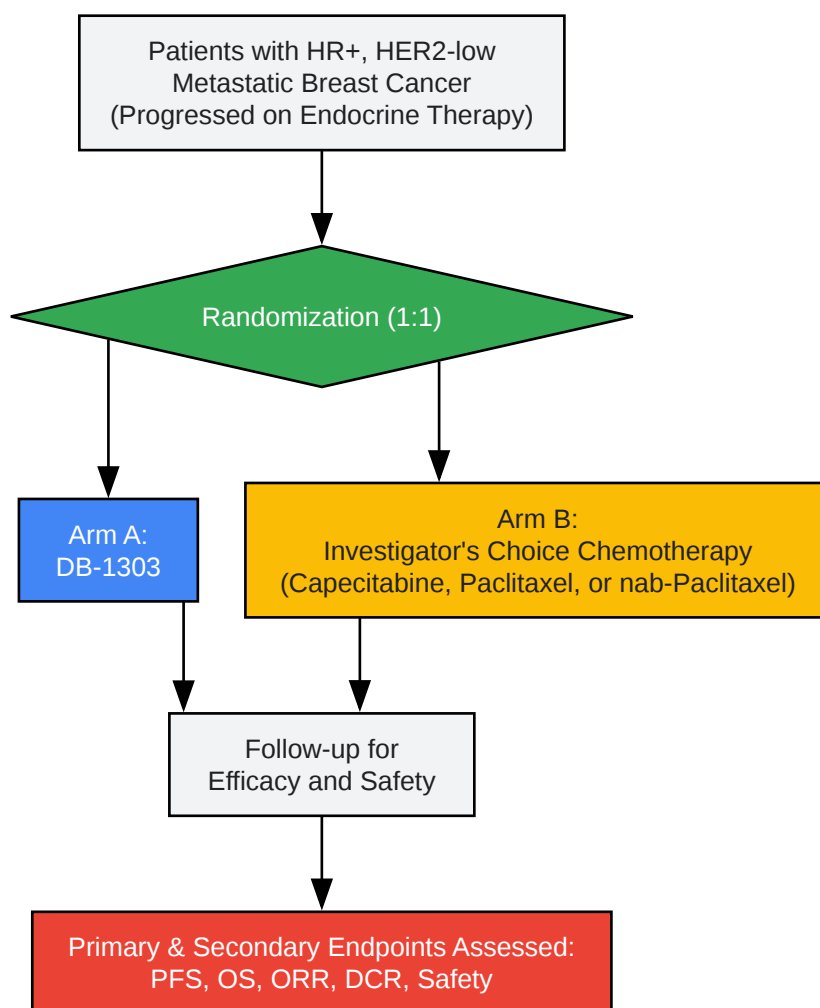


[Click to download full resolution via product page](#)

Caption: Mechanism of action of comparator chemotherapies.

## Experimental Workflow





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org](http://ascopubs.org) [[ascopubs.org](http://ascopubs.org)]
- 2. [targetedonc.com](http://targetedonc.com) [[targetedonc.com](http://targetedonc.com)]
- 3. [daiichisankyo.com](http://daiichisankyo.com) [[daiichisankyo.com](http://daiichisankyo.com)]
- 4. [enhertuhcp.com](http://enhertuhcp.com) [[enhertuhcp.com](http://enhertuhcp.com)]

- To cite this document: BenchChem. [Independent Verification of DB-1303 Research Findings: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374567#independent-verification-of-dyb-03-research-findings]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)